6-Aminoseleno-D-luciferin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

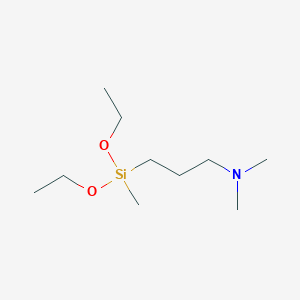

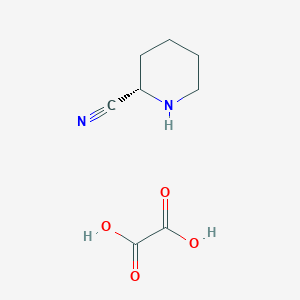

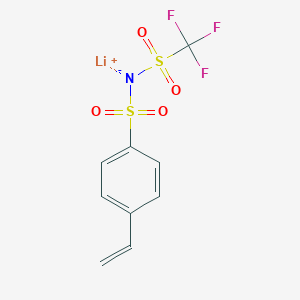

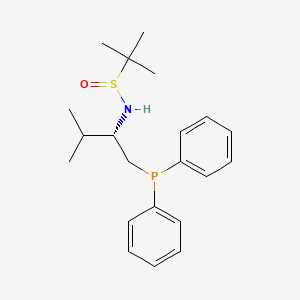

. It is a selenium analog of firefly L-luciferin with red-shifted bioluminescence emission for use in in vivo bioluminescence imaging . The molecular formula is C11H9N3O2SSe and the molecular weight is 326.23 .

Synthesis Analysis

The synthesis of 6-Aminoseleno-D-luciferin involves replacing the sulfur atom in 6-amino-D-luciferin with a selenium atom . This modification results in a compound with red-shifted emission at 600 nm .

Molecular Structure Analysis

The molecular structure of this compound includes a selenium atom substitution for the native sulfur atom at position 1 . This modification results in a red-shifted bioluminescence emission .

Chemical Reactions Analysis

This compound is a competent substrate for the firefly luciferase enzyme . It exhibits a similar substrate affinity to wild type D-luciferin, though with slightly lower quantum yield .

Physical and Chemical Properties Analysis

This compound is a dark brown solid . It is soluble in DMSO and slightly soluble in water . It is stable for at least 2 years after receipt when stored at -20°C .

Wissenschaftliche Forschungsanwendungen

Bioluminescence Technology in Drug Discovery

Bioluminescence technology, leveraging the luciferin-luciferase reaction, is a cornerstone in drug discovery, particularly for transcriptional analysis due to its quantitative capability. Novel bioluminescence techniques have been developed for detecting transcriptional regulation or direct protein-protein interactions, underscoring the versatility of luciferin substrates in biomedical research. These advances highlight the potential of 6-Aminoseleno-D-luciferin in creating novel applications by incorporating it into bioluminescence techniques for drug discovery research (H. Hoshino, 2009).

Luciferase Enzyme Applications

The use of luciferase enzymes from bioluminescent organisms, such as fireflies, in laboratory assays enables the detection of ATP levels, offering a direct measure of cellular energy states. This application is crucial for understanding cell viability, signaling pathways, and gene expression levels in response to various stimuli. By extension, this compound could be used in similar assays to provide insights into cellular processes with improved sensitivity or specificity (B. Poojashree et al., 2020).

Evolution and Diversity of Bioluminescent Systems

Understanding the evolution and diversity of bioluminescent systems, including various luciferins and luciferases, is essential for exploiting bioluminescence in scientific research. The independent emergence of bioluminescence in multiple organisms underscores the adaptability and utility of luciferin-based systems for ecological and evolutionary studies. This knowledge base supports the exploration of this compound in evolutionary biology and biochemistry research to uncover new bioluminescent applications (J. Delroisse et al., 2021).

Applications in Gene Delivery and Monitoring

Bioluminescence imaging techniques, utilizing luciferase enzymes, have been employed for in vivo imaging to monitor gene expression and the progression of diseases or therapeutic interventions in real-time. This approach is valuable in translational medicine and genetic engineering, suggesting that this compound could be integrated into gene delivery systems for targeted therapy or diagnostic applications (Sonya Frazier et al., 2019).

Wirkmechanismus

Target of Action

The primary target of 6-Aminoseleno-D-luciferin is the enzyme firefly luciferase . This enzyme is responsible for catalyzing the oxidation of luciferin, a process that results in the emission of light, a phenomenon known as bioluminescence .

Mode of Action

This compound interacts with firefly luciferase in a similar manner to the natural substrate, D-luciferin . The selenium analog of firefly L-luciferin exhibits a similar substrate affinity to wild type D-luciferin, though with slightly lower quantum yield .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the bioluminescence pathway . This pathway involves the oxidation of luciferin by the enzyme luciferase, resulting in the production of light . The selenium analog of firefly L-luciferin is involved in this pathway, contributing to the red-shifted bioluminescence emission .

Pharmacokinetics

It is known that the compound is soluble in water or pbs , suggesting that it may have good bioavailability

Result of Action

The result of the action of this compound is the production of red-shifted bioluminescence emission . This makes it useful for in vivo bioluminescence imaging .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the presence of the enzyme luciferase and the conditions under which the reaction occurs can affect the efficiency of light production

Safety and Hazards

Zukünftige Richtungen

Bioluminescent reporters and biosensors, such as 6-Aminoseleno-D-luciferin, have become indispensable tools in biological and biomedical fields . They are particularly useful in in vivo imaging studies, where they overcome the limitations of fluorescence measurements . The future of this compound likely lies in further exploration of its potential in these areas .

Biochemische Analyse

Biochemical Properties

6-Aminoseleno-D-luciferin interacts with the enzyme firefly luciferase, which catalyzes the oxidation of the compound . This interaction is crucial for the bioluminescence reaction, where the compound is oxidized to produce light . The compound exhibits a similar substrate affinity to wild type D-luciferin, though with slightly lower quantum yield .

Cellular Effects

The effects of this compound on cells are primarily observed through its role in bioluminescence imaging. The compound’s red-shifted bioluminescence emission allows for the visualization of various cellular processes

Molecular Mechanism

The molecular mechanism of this compound involves its oxidation by the firefly luciferase enzyme . This reaction generates an excited-state molecule that emits light upon returning to its ground state . The compound’s selenium atom contributes to the red-shifted emission, making it useful for in vivo imaging .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily related to its role in bioluminescence imaging. The compound’s bioluminescent activity occurs rapidly after administration . The strength and time decay of bioluminescence can vary based on experimental parameters .

Dosage Effects in Animal Models

The effects of this compound in animal models are largely dependent on the dosage administered. Higher concentrations of the compound can generate stronger bioluminescence, aiding in the visualization of biological processes

Metabolic Pathways

The compound is known to be a substrate for the firefly luciferase enzyme, which catalyzes its oxidation

Transport and Distribution

The compound is soluble in water or PBS, suggesting it can be distributed in aqueous environments

Eigenschaften

IUPAC Name |

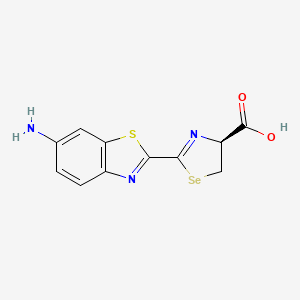

(4S)-2-(6-amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-selenazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2SSe/c12-5-1-2-6-8(3-5)17-9(13-6)10-14-7(4-18-10)11(15)16/h1-3,7H,4,12H2,(H,15,16)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIRXTPMSNSUTJ-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C([Se]1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C([Se]1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2SSe |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[S(R)]-N-[(1S)-2-(DIPHENYLPHOSPHINO)-1-[2-(DIPHENYLPHOSPHINO)PHENYL]ETHYL]-2-METHYL-2-PROPANESULFINAMIDE](/img/structure/B6302629.png)

![(R)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6302665.png)